molecular formula C7H11Cl2FN2 B3112633 (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1909287-34-8

(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B3112633
CAS No.: 1909287-34-8
M. Wt: 213.08
InChI Key: HYHHMRDWSZCHPZ-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoropyridine, which serves as the starting material.

    Nucleophilic Substitution: The fluorine atom on the pyridine ring undergoes nucleophilic substitution with an ethanamine group. This reaction is usually carried out under controlled conditions to ensure the desired stereochemistry.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-chloropyridin-2-yl)ethanamine dihydrochloride
  • ®-1-(5-bromopyridin-2-yl)ethanamine dihydrochloride
  • ®-1-(5-iodopyridin-2-yl)ethanamine dihydrochloride

Uniqueness

Compared to its analogs, ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific research applications.

Properties

IUPAC Name

(1R)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHMRDWSZCHPZ-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
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(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 3
(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 4
(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 5
(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride

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